Ethyl 1-piperidineglyoxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl oxo(piperidin-1-YL)acetate primarily targets Peptidyl-prolyl cis-trans isomerase A . This enzyme, also known as cyclophilin A, plays a crucial role in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Mode of Action
It is known to interact with its target, peptidyl-prolyl cis-trans isomerase a . This interaction may influence the enzyme’s activity, potentially affecting the folding of proteins and the function of the proteins that it modifies .
Biochemical Pathways
Given its interaction with peptidyl-prolyl cis-trans isomerase a, it is likely to impact protein folding processes . Misfolded proteins can lead to a variety of diseases, so this interaction could have significant downstream effects.
Result of Action
Its interaction with peptidyl-prolyl cis-trans isomerase a suggests it may influence protein folding and function .
Biochemical Analysis
Biochemical Properties
Ethyl oxo(piperidin-1-YL)acetate plays a significant role in biochemical reactions, particularly in the context of protein folding and enzyme interactions. One of the key enzymes it interacts with is peptidyl-prolyl cis-trans isomerase, which catalyzes the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction is crucial for the proper folding of proteins, as it accelerates the folding process and ensures that proteins achieve their functional conformations. Additionally, ethyl oxo(piperidin-1-YL)acetate may interact with other biomolecules, such as proteins and peptides, influencing their stability and activity.
Cellular Effects
Ethyl oxo(piperidin-1-YL)acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can impact the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . These changes can alter cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components. The compound’s effects on cell signaling pathways may also influence cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ethyl oxo(piperidin-1-YL)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, modulating their activity. For example, its interaction with peptidyl-prolyl cis-trans isomerase results in the acceleration of protein folding . Additionally, ethyl oxo(piperidin-1-YL)acetate may inhibit or activate other enzymes, leading to changes in metabolic pathways and cellular functions. These interactions can also result in alterations in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl oxo(piperidin-1-YL)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl oxo(piperidin-1-YL)acetate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes
Dosage Effects in Animal Models
The effects of ethyl oxo(piperidin-1-YL)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing protein folding and modulating cellular metabolism . At higher doses, ethyl oxo(piperidin-1-YL)acetate may cause toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Researchers have observed threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
Ethyl oxo(piperidin-1-YL)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with peptidyl-prolyl cis-trans isomerase is a key example, as it influences protein folding and stability . Additionally, ethyl oxo(piperidin-1-YL)acetate may affect metabolic flux and metabolite levels, altering the balance of biosynthetic and degradative pathways. These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of ethyl oxo(piperidin-1-YL)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of ethyl oxo(piperidin-1-YL)acetate can influence its activity and function, as its concentration in specific regions of the cell may determine its interactions with target biomolecules. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular processes.
Subcellular Localization
Ethyl oxo(piperidin-1-YL)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications For example, ethyl oxo(piperidin-1-YL)acetate may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Oxo(Piperidin-1-Yl)Acetate typically involves the reaction of piperidine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of Ethyl Oxo(Piperidin-1-Yl)Acetate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl Oxo(Piperidin-1-Yl)Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Ethyl Oxo(Piperidin-1-Yl)Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine widely used in organic synthesis.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Uniqueness: Ethyl Oxo(Piperidin-1-Yl)Acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxo group and a piperidine ring makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-piperidin-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDXHCMVYVJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201157 | |
Record name | Ethyl 1-piperidineoxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53074-96-7 | |
Record name | Ethyl α-oxo-1-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53074-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxo(piperidin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053074967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl Oxo(Piperidin-1-Yl)Acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl 1-piperidineoxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-piperidineoxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL OXO(PIPERIDIN-1-YL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7IIF4X1TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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